

Spectroscopic Data of (R)-BINAP: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), a chiral phosphine ligand widely used in asymmetric catalysis. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **(R)-BINAP**. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) for 1 H, 13 C, and 31 P NMR.

Table 1: 1H NMR Data for (R)-BINAP



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.89	d	8.5	Naphthyl-H
7.83	d	8.2	Naphthyl-H
7.46	ddd	2.6, 8.5	Naphthyl-H
7.34	ddd	1.1, 6.9, 8.0	Naphthyl-H
7.18-7.04	m	-	Phenyl-H
6.91	ddd	1.2, 8.2, 6.9	Naphthyl-H
6.83	d	8.4	Naphthyl-H
Solvent: CDCl ₃ ,			

Solvent: CDCl₃, Frequency: 500

MHz[1]

Table 2: 13C NMR Data for (R)-BINAP



Chemical Shift (δ, ppm)	Assignment		
145.4, 145.1	Naphthyl-C		
138.0, 137.5, 137.4	Naphthyl-C		
135.6, 135.5	Naphthyl-C		
134.3, 134.2, 134.1	Phenyl-C		
133.5, 133.4, 133.2, 133.0, 132.9, 132.8	Phenyl-C & Naphthyl-C		
130.5	Naphthyl-C		
128.4, 128.1, 128.0	Phenyl-C		
127.7, 127.5	Naphthyl-C		
126.5	Naphthyl-C		
125.7	Naphthyl-C		
Solvent: CDCl ₃ , Frequency: 125 MHz[1]			

Table 3: 31P NMR Data for (R)-BINAP

Chemical Shift (δ, ppm)		
-14.9		
Solvent: CDCl ₃ , Frequency: 101 MHz[1]		

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **(R)-BINAP**. The main absorption bands are listed below.

Table 4: IR Spectroscopy Data for (R)-BINAP



Wavenumber (cm ⁻¹)	Intensity	Assignment
1437	medium	P-Ph
1090	medium	P-Ph
Technique: KBr Pellet[1][2]		

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **(R)**-**BINAP**.

Table 5: Mass Spectrometry Data for (R)-BINAP

m/z	lon	Technique
623.2074	[M+H] ⁺	HRMS (FAB)
Note: Calculated for C ₄₄ H ₃₃ P ₂ : 623.2058[1]		

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

4.1 NMR Spectroscopy

- · Sample Preparation:
 - Weigh approximately 5-10 mg of (R)-BINAP and transfer it to a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Cap the NMR tube and gently agitate it until the sample is fully dissolved.
- Instrument Parameters:



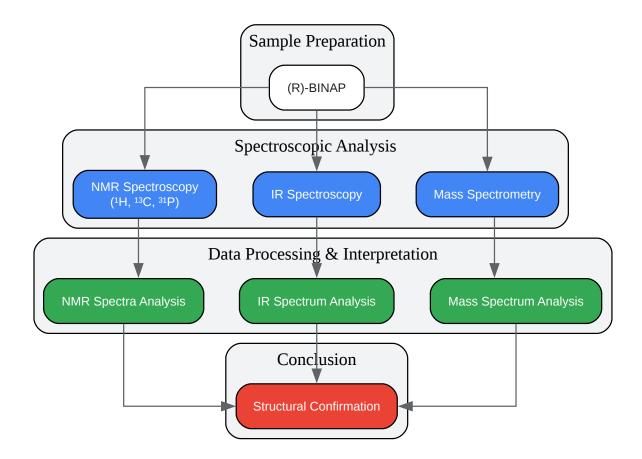
- ¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. A larger number of scans will be necessary compared to ¹H NMR.
- 31P NMR: Acquire the spectrum on a 101 MHz spectrometer.
- Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an external standard for ³¹P NMR.[3]
- 4.2 IR Spectroscopy (KBr Pellet Method)
- Sample Preparation:
 - 1. Grind a small amount (1-2 mg) of **(R)-BINAP** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
 - 2. Transfer a portion of the mixture to a pellet press.
 - 3. Apply pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - 1. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - 2. Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - 3. Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.[5]
- 4.3 Mass Spectrometry (High-Resolution Mass Spectrometry HRMS)
- Sample Preparation:
 - 1. Dissolve a small amount of **(R)-BINAP** in a suitable solvent, such as dichloromethane or toluene.



- 2. For Fast Atom Bombardment (FAB), the sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a probe tip.[1]
- Data Acquisition:
 - 1. Introduce the sample into the ion source of the mass spectrometer.
 - 2. Acquire the mass spectrum in the positive ion mode to observe the [M+H]+ ion.
 - 3. The high-resolution measurement provides an accurate mass, which can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **(R)-BINAP**.





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Workflow for the spectroscopic analysis of **(R)-BINAP**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. scribd.com [scribd.com]
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